2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]

Catalog No.
S12376827
CAS No.
M.F
C39H29OP
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-bi...

Product Name

2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]

IUPAC Name

1-(2-benzylnaphthalen-1-yl)-3-diphenylphosphanylnaphthalen-2-ol

Molecular Formula

C39H29OP

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C39H29OP/c40-39-36(41(32-18-6-2-7-19-32)33-20-8-3-9-21-33)27-30-17-11-13-23-35(30)38(39)37-31(26-28-14-4-1-5-15-28)25-24-29-16-10-12-22-34(29)37/h1-25,27,40H,26H2

InChI Key

FGVZTNGQKZACOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O

2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] is an organophosphorus compound characterized by its unique structure, which includes a hydroxyl group and a diphenylphosphino moiety attached to a binaphthalene backbone. Its molecular formula is C₃₉H₂₉OP, and it has a molecular weight of approximately 544.62 g/mol. This compound exhibits interesting chemical properties due to the presence of both a phosphine and a hydroxyl group, making it a potential candidate for various

, including:

  • Phosphine Coordination: The diphenylphosphino group can coordinate with metals, facilitating catalytic processes.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, allowing for further functionalization.
  • Oxidation Reactions: The presence of the hydroxyl group makes it susceptible to oxidation, potentially leading to the formation of new products.

These reactions highlight its versatility in synthetic organic chemistry and catalysis.

Several methods can be employed to synthesize 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]:

  • Phosphination Reaction: This involves the reaction of diphenylphosphine with a suitable precursor containing a binaphthalene structure.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through various hydrolysis methods or by using oxidizing agents on precursors that contain reactive groups.
  • Coupling Reactions: Utilizing coupling agents to link benzyl and binaphthalene derivatives can also yield this compound.

These methods emphasize the importance of strategic functionalization in organic synthesis.

2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] has potential applications in:

  • Catalysis: Its ability to coordinate with metals makes it useful in catalytic cycles for organic transformations.
  • Medicinal Chemistry: Due to its possible biological activity, it may serve as a lead compound for drug development.
  • Material Science: Its unique structural properties could be explored in the development of new materials with specific functionalities.

Interaction studies involving 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] could focus on:

  • Metal Coordination: Investigating how this compound interacts with various transition metals could provide insights into its catalytic capabilities.
  • Biological Targets: Understanding how it interacts with proteins or enzymes may reveal its potential therapeutic applications.

Such studies are essential for elucidating the compound's behavior in different environments.

Several compounds share structural features with 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]. Notable examples include:

Compound NameStructureUnique Features
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylC₄₄H₃₂P₂Contains two diphenylphosphino groups; widely used in asymmetric catalysis .
2-Benzyloxy-3-diphenylphosphino-[1,1'-binaphthalene]C₃₉H₂₉OPSimilar structure but lacks the hydroxyl group; may exhibit different reactivity.
2-Hydroxy-3-(triethylphosphino)-[1,1'-binaphthalene]C₂₅H₃₁O₂PSubstituted phosphine; offers different solubility and reactivity profiles.

The uniqueness of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] lies in its combination of both phosphine and hydroxyl functionalities, which may enhance its reactivity and biological activity compared to similar compounds.

XLogP3

10.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

544.195602542 g/mol

Monoisotopic Mass

544.195602542 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-08-09

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